4-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine

Description

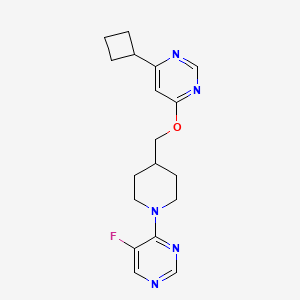

The compound 4-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine (CAS: 2320518-19-0) is a fluorinated pyrimidine derivative with a molecular formula of C₁₈H₂₂FN₅O and a molecular weight of 343.40 g/mol . Its structure features:

- A 5-fluoropyrimidine core, which is a common pharmacophore in kinase inhibitors and antiviral agents.

- A piperidin-1-yl group linked via a methylene bridge to a 6-cyclobutylpyrimidin-4-yloxy substituent. The cyclobutyl group introduces steric and electronic effects that may modulate target binding and pharmacokinetics.

Properties

IUPAC Name |

4-cyclobutyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O/c19-15-9-20-11-23-18(15)24-6-4-13(5-7-24)10-25-17-8-16(21-12-22-17)14-2-1-3-14/h8-9,11-14H,1-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSNAZLQBTVFDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=NC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

Formation of the Cyclobutylpyrimidine Intermediate: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclobutyl-substituted pyrimidine ring.

Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the piperidine moiety reacts with a suitable leaving group on the cyclobutylpyrimidine intermediate.

Introduction of the Fluoropyrimidine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the molecule are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Cancer Research

Research indicates that compounds similar to 4-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine exhibit significant antitumor properties. These compounds can inhibit the proliferation of cancer cells by targeting specific enzymes or receptors involved in tumor growth and progression. For instance, pyrimidine derivatives have shown efficacy against various cancer cell lines, suggesting that this compound may act as a potential therapeutic agent in oncology.

Neurodegenerative Diseases

In addition to its applications in oncology, there is emerging interest in the role of such compounds in neurodegenerative diseases. The ability to modulate biological pathways associated with inflammation and apoptosis positions this compound as a candidate for further research into treatments for conditions like Alzheimer's and Parkinson's disease. Studies have indicated that similar compounds can influence apoptotic pathways, promoting cell survival in healthy cells while inducing apoptosis in malignant cells .

Synthesis and Mechanism of Action

The synthesis of this compound involves multiple steps, including the formation of key intermediates through organic synthesis techniques. The complexity of the structure necessitates precise control over each synthetic step to achieve the desired purity and yield.

Table 2: Synthesis Steps for this compound

| Step | Description |

|---|---|

| Hydroxylation | Formation of 6-Cyclobutylpyrimidin-4-ol |

| Methylation | O-Methylation to yield methyl ether |

| Piperidine Reaction | Treatment with piperidine to form intermediates |

| Fluorination | Introduction of fluorine into the pyrimidine ring |

Case Studies and Research Findings

Several studies have documented the biological activity of compounds structurally related to this compound. For example:

- Antitumor Activity : A study demonstrated that similar pyrimidine derivatives inhibited cell proliferation in various cancer cell lines, showcasing their potential as anticancer agents.

- Neuroprotective Effects : Research highlighted the ability of related compounds to modulate apoptosis in neurodegenerative disease models, suggesting therapeutic avenues for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Key Differences and Implications

Substituent Effects on Lipophilicity and Binding: The cyclobutyl group in the target compound provides moderate lipophilicity compared to the benzyl group in , which may increase membrane permeability but reduce steric hindrance. Fluorine placement varies: The target compound’s 5-fluoropyrimidine may optimize hydrogen bonding in enzymatic pockets, whereas the chloro-fluorophenyl group in could enhance receptor affinity through halogen bonding .

Synthetic Complexity: The target compound’s synthesis route is unspecified, but analogs like the chromeno-pyrimidine in use one-step catalysis (p-toluenesulfonic acid), suggesting scalable methods. Conversely, multi-step routes for compounds like may limit manufacturability.

Drug-Likeness: Computational studies on highlight oral bioavailability and drug-like properties for chromeno-pyrimidines. The target compound’s molecular weight (343.40) aligns with Lipinski’s rule (<500), favoring oral administration .

Research Findings and Trends

- Fluorine’s Role : Fluorine in pyrimidine (target compound) or benzisoxazole () improves metabolic stability and CNS penetration, a trend observed in FDA-approved drugs like citalopram .

- Piperidine Linkers : Piperidine derivatives are prevalent in kinase inhibitors (e.g., imatinib). The methylene bridge in the target compound may enhance conformational flexibility compared to rigid analogs like .

- Cyclobutyl vs. Benzyl : Cyclobutyl’s smaller ring size may reduce off-target interactions compared to bulkier benzyl groups, as seen in , which could improve selectivity .

Biological Activity

4-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine is a synthetic compound that has garnered interest due to its potential biological activities, particularly in oncology. This article explores its synthesis, structural characteristics, and biological activities based on recent research findings.

Structural Characteristics

The compound features a complex structure characterized by the presence of:

- Pyrimidine and piperidine rings : These functional groups are known for their roles in various biological activities.

- Cyclobutyl moiety : This unique structure may enhance the compound's interaction with biological targets.

The molecular formula of the compound is CHFNO, with a molecular weight of approximately 355.442 g/mol. Its purity is typically around 95% for research applications.

Synthesis

The synthesis of this compound involves multi-step organic synthesis techniques. The general approach includes:

- Formation of the pyrimidine ring .

- Attachment of the cyclobutyl group .

- Functionalization to introduce the piperidine and fluorine substituents .

This synthetic pathway is crucial for achieving the desired structural complexity and functionalization necessary for biological activity.

Antitumor Properties

Research indicates that compounds similar to this compound exhibit significant antitumor properties. These compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential use in cancer therapy.

The specific biological activity may be linked to the compound's ability to interact with enzymes or receptors involved in cancer progression:

- Inhibition of Kinases : Similar pyrimidine derivatives are known to act as inhibitors of receptor tyrosine kinases, which are critical in cancer signaling pathways.

Comparative Analysis

A comparison with other known compounds highlights the potential of this compound in therapeutic applications:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Imatinib | Pyridine-pyrimidine derivative | Tyrosine kinase inhibitor used in leukemia treatment |

| Sorafenib | Multi-target kinase inhibitor | Used for liver and kidney cancers |

| Pazopanib | Aromatic amine with piperazine | Inhibits multiple receptor tyrosine kinases |

The unique combination of cyclobutyl and pyrimidine structures in this compound may confer distinct pharmacological properties compared to these established drugs.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can significantly reduce tumor cell viability in various cancer cell lines. For instance, a study indicated that a related pyrimidine derivative exhibited an IC50 value below 10 µM against breast cancer cells, showcasing its potential as a therapeutic agent .

Docking Studies

Molecular docking studies suggest that this compound binds effectively to key enzymes involved in tumor growth. This binding affinity indicates a mechanism through which the compound may exert its antitumor effects.

Q & A

Q. What are the preferred synthetic routes for 4-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential substitutions on the pyrimidine core. Key steps include:

- Fluorination: Metal-free fluorination under mild conditions (e.g., using Selectfluor or KF in DMF at 60–80°C) to introduce the 5-fluoro group while preserving the cyclobutylpyrimidine moiety .

- Piperidine Coupling: Nucleophilic substitution of a leaving group (e.g., chlorine) at the 4-position of pyrimidine with a pre-functionalized piperidine derivative. Suzuki-Miyaura cross-coupling may be employed to attach the cyclobutylpyrimidine fragment .

- Optimization: Reaction time, solvent polarity (e.g., DMSO vs. THF), and temperature critically affect yields. For example, extended reaction times (>24 hrs) in polar aprotic solvents improve substitution efficiency but may risk hydrolysis of sensitive groups.

Table 1: Representative Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fluorination | Selectfluor, DMF, 70°C, 12 hrs | 78–85 | |

| Piperidine Coupling | Piperidine derivative, K₂CO₃, DMSO, 80°C | 65–72 |

Q. How is the molecular structure of this compound validated in academic research?

Methodological Answer: Structural confirmation relies on multi-technique analysis:

- X-ray Diffraction (XRD): Resolves dihedral angles between pyrimidine and piperidine rings, critical for understanding conformational flexibility. For example, XRD data from analogous compounds show piperidine substituents deviate by 12–86° from the pyrimidine plane .

- NMR Spectroscopy: ¹⁹F NMR confirms fluorine substitution patterns, while ¹H/¹³C NMR identifies coupling between the cyclobutyl and piperidine groups. Chemical shifts for fluorinated pyrimidines typically appear at δ 160–165 ppm in ¹⁹F NMR .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ for C₁₈H₂₁F₂N₅O requires m/z 362.1784) and detects fragmentation patterns .

Q. What in vitro assays are used for preliminary biological activity screening?

Methodological Answer:

- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) at 1–10 µM concentrations to evaluate IC₅₀ values .

- Antimicrobial Testing: Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls like ciprofloxacin .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions be addressed during synthesis?

Methodological Answer: Regioselectivity is controlled via:

- Directing Groups: Transient protection of reactive sites (e.g., Boc protection of piperidine nitrogen) to bias substitution toward the 4-position of pyrimidine .

- Catalytic Strategies: Palladium catalysts with bulky ligands (e.g., XPhos) enhance selectivity in Suzuki couplings by sterically hindering undesired reaction sites .

- Computational Modeling: DFT calculations predict electron density distribution on the pyrimidine ring, identifying electrophilic/nucleophilic hotspots for targeted functionalization .

Q. What computational approaches predict the drug-likeness and bioavailability of this compound?

Methodological Answer:

- Physicochemical Properties: Tools like SwissADME calculate logP (optimal range: 2–3), topological polar surface area (<140 Ų for oral bioavailability), and solubility (LogS > -4) .

- Molecular Dynamics (MD): Simulations (e.g., AMBER or GROMACS) model membrane permeability and binding stability to targets like kinase ATP-binding pockets .

- Docking Studies: AutoDock Vina predicts binding affinities (ΔG values) to receptors (e.g., EGFR), with scores < -7 kcal/mol indicating strong interactions .

Q. How should contradictory biological activity data across studies be resolved?

Methodological Answer: Contradictions arise from variations in assay conditions or compound purity. Mitigation strategies include:

- Standardization: Use validated cell lines (e.g., ATCC-certified) and replicate assays in triplicate with internal controls (e.g., staurosporine for cytotoxicity) .

- Metabolite Profiling: LC-MS/MS identifies degradation products or active metabolites that may confound results (e.g., hydrolyzed piperidine derivatives) .

- Structural Reanalysis: Single-crystal XRD confirms batch-to-batch consistency, as polymorphic forms (e.g., differing piperidine conformers) can alter bioactivity .

Q. What role does the fluorine atom play in modulating target interactions?

Methodological Answer:

- Electron-Withdrawing Effects: Fluorine increases pyrimidine ring electron deficiency, enhancing hydrogen bonding with kinase catalytic lysine residues (e.g., in EGFR) .

- Metabolic Stability: C-F bonds resist oxidative metabolism, prolonging half-life in vivo compared to non-fluorinated analogs .

- ¹⁹F NMR Probing: Fluorine’s spin-½ nucleus enables real-time monitoring of binding events via chemical shift perturbations in protein-ligand complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.